molecular formula C7H10BrN3 B1611290 5-Bromo-4,6-dimethylpyridine-2,3-diamine CAS No. 89728-15-4

5-Bromo-4,6-dimethylpyridine-2,3-diamine

Cat. No. B1611290
CAS RN: 89728-15-4
M. Wt: 216.08 g/mol
InChI Key: TZWGWIGUAUNESB-UHFFFAOYSA-N
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Description

5-Bromo-4,6-dimethylpyridine-2,3-diamine (BDPDA) is an organic compound that has been studied extensively due to its unique properties and potential applications in various scientific fields. BDPDA is an aromatic diamine, and it is a derivative of pyridine. It has a molecular weight of 179.09 g/mol and a melting point of 120-121°C. BDPDA is a colourless crystalline solid that is soluble in water and organic solvents.

Mechanism of Action

The mechanism of action of 5-Bromo-4,6-dimethylpyridine-2,3-diamine is not completely understood. However, it is known that this compound can undergo a variety of reactions, such as nucleophilic substitution, electrophilic addition, and radical reactions. These reactions are often catalyzed by the presence of a base, such as sodium hydroxide, or a Lewis acid, such as boron trifluoride.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been found to be an inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters. Additionally, this compound has been found to have anti-inflammatory and anti-oxidant properties. However, it is important to note that this compound has not been approved for use in humans and its safety and efficacy have not been established.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-Bromo-4,6-dimethylpyridine-2,3-diamine in laboratory experiments is that it can be used as a reagent for the synthesis of various organic compounds. Additionally, this compound is relatively easy to synthesize and is readily available. However, there are some limitations to using this compound in laboratory experiments. It is a volatile compound and is sensitive to light and heat. Additionally, it can be a skin and eye irritant and should be handled with caution.

Future Directions

The potential applications of 5-Bromo-4,6-dimethylpyridine-2,3-diamine are still being explored. Some potential future directions include the use of this compound as a catalyst in the synthesis of new materials, the use of this compound as a reagent in the synthesis of pharmaceuticals, and the use of this compound in the development of new dyes and pigments. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound.

Scientific Research Applications

5-Bromo-4,6-dimethylpyridine-2,3-diamine has been studied extensively for its potential applications in various scientific fields. It has been used as a catalyst in organic synthesis, as a reagent for the synthesis of organic compounds, and as a reactant in the synthesis of polymers. This compound has also been used as a precursor in the synthesis of novel materials such as polymers, nanomaterials, and organic semiconductors. Additionally, this compound has been used in the synthesis of pharmaceuticals, in the preparation of dyes and pigments, and in the synthesis of other organic compounds.

properties

IUPAC Name

5-bromo-4,6-dimethylpyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrN3/c1-3-5(8)4(2)11-7(10)6(3)9/h9H2,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZWGWIGUAUNESB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Br)C)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90578662
Record name 5-Bromo-4,6-dimethylpyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90578662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89728-15-4
Record name 5-Bromo-4,6-dimethylpyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90578662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4.1 g (21.6 mmol) of SnCl2 in 20 ml of concentrated HCl is cooled in an ice bath. 1.32 g (5.4 mmol) of product obtained in Stage B are added gradually. The mixture is heated at 80° C. for 30 minutes. It is allowed to cool and then poured onto crushed ice. The resulting mixture is basified by addition of sodium hydroxide. The precipitate formed is filtered off, washed with water and then dried. 1.06 g of white powder are thus collected. The product is recrystallized from toluene.
Name
Quantity
4.1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-4,6-dimethylpyridine-2,3-diamine
Reactant of Route 2
5-Bromo-4,6-dimethylpyridine-2,3-diamine
Reactant of Route 3
5-Bromo-4,6-dimethylpyridine-2,3-diamine
Reactant of Route 4
5-Bromo-4,6-dimethylpyridine-2,3-diamine
Reactant of Route 5
5-Bromo-4,6-dimethylpyridine-2,3-diamine
Reactant of Route 6
5-Bromo-4,6-dimethylpyridine-2,3-diamine

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